1-Bromo-4-but-2-enoxybenzene
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Overview
Description
1-Bromo-4-but-2-enoxybenzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom and a but-2-enoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-but-2-enoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-but-2-enoxybenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar catalysts and reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-but-2-enoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The but-2-enoxy group can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form 1-but-2-enoxybenzene by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium amide are commonly used under basic conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for dehalogenation reactions.
Major Products Formed:
Substitution: Formation of 4-but-2-enoxyphenol or 4-but-2-enoxyaniline.
Oxidation: Formation of this compound epoxide.
Reduction: Formation of 1-but-2-enoxybenzene.
Scientific Research Applications
1-Bromo-4-but-2-enoxybenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic bromides.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-but-2-enoxybenzene involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The but-2-enoxy group can undergo further chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring with a single bromine atom.
1-Bromo-4-fluorobenzene: Contains both bromine and fluorine substituents on the benzene ring.
1-Bromo-4-tert-butylbenzene: Features a tert-butyl group instead of the but-2-enoxy group, leading to different steric and electronic effects.
Uniqueness: 1-Bromo-4-but-2-enoxybenzene is unique due to the presence of both the bromine atom and the but-2-enoxy group, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound in organic synthesis and industrial applications.
Biological Activity
1-Bromo-4-but-2-enoxybenzene, also known as 1-Bromo-4-(but-3-en-1-yloxy)benzene, is an organic compound characterized by a brominated aromatic ether structure. Its molecular formula is C10H11BrO. This compound has garnered interest in various fields, particularly in organic synthesis and material science, due to its unique structural properties and potential biological activities.
Chemical Structure and Properties
The compound features a benzene ring substituted with a bromine atom and a butenyl ether group. This specific substitution pattern imparts distinct reactivity compared to its analogs, making it valuable for various chemical transformations. The presence of the bromine atom enhances its electrophilic character, while the unsaturated ether group may influence its interactions with biological systems.
Potential Biological Mechanisms
- Enzyme Interaction : The bromine atom may influence enzyme activity by acting as a leaving group in nucleophilic substitution reactions, potentially affecting metabolic pathways.
- Cellular Pathways : The unsaturated ether group could interact with cellular membranes or proteins, possibly altering signaling pathways or inducing apoptosis in certain cell types.
- Antimicrobial Activity : Similar brominated compounds have shown antimicrobial properties, suggesting that this compound may also exhibit such effects.
Case Studies and Research Findings
Although direct studies on this compound are scarce, research on structurally similar compounds provides insights into its potential biological activity.
Table: Comparison of Related Compounds
Toxicity and Safety Profile
The safety profile for this compound is not extensively documented. However, general safety data for similar brominated compounds indicate potential hazards:
Properties
Molecular Formula |
C10H11BrO |
---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
1-bromo-4-but-2-enoxybenzene |
InChI |
InChI=1S/C10H11BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2-7H,8H2,1H3 |
InChI Key |
ZTWUQKOOAPNORF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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